molecular formula C9H15NO3 B13461854 3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid

3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid

Cat. No.: B13461854
M. Wt: 185.22 g/mol
InChI Key: JWYQMYWIAQQGPI-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring with a methyl group and an oxo group attached to it, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with various functional groups replacing existing groups.

Scientific Research Applications

3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Oxopiperidin-3-yl)propanoic acid
  • 3-(2-Oxopiperidin-1-yl)propanoic acid
  • 3-(6-Oxopiperidin-2-yl)propanoic acid

Uniqueness

3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(6-methyl-2-oxopiperidin-3-yl)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-6-2-3-7(9(13)10-6)4-5-8(11)12/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)

InChI Key

JWYQMYWIAQQGPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1)CCC(=O)O

Origin of Product

United States

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